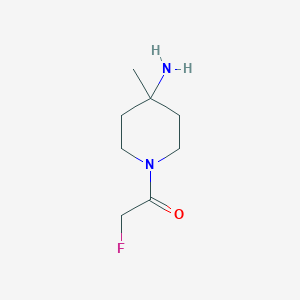
1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a methyl group, along with a fluoroethanone moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone typically involves the reaction of 4-amino-4-methylpiperidine with a fluoroethanone derivative. One common method includes the nucleophilic substitution reaction where the amino group of 4-amino-4-methylpiperidine attacks the carbonyl carbon of the fluoroethanone, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)piperidine: This compound shares the piperidine ring and amino group but lacks the fluoroethanone moiety.
4-Amino-2,2,6,6-tetramethylpiperidine: Similar in having an amino group on the piperidine ring but differs in the presence of additional methyl groups and the absence of the fluoroethanone moiety.
Uniqueness
1-(4-Amino-4-methylpiperidin-1-yl)-2-fluoroethanone is unique due to the combination of the piperidine ring with an amino group, a methyl group, and a fluoroethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H15FN2O |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
1-(4-amino-4-methylpiperidin-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C8H15FN2O/c1-8(10)2-4-11(5-3-8)7(12)6-9/h2-6,10H2,1H3 |
Clave InChI |
FRQNUDHXQWBZQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


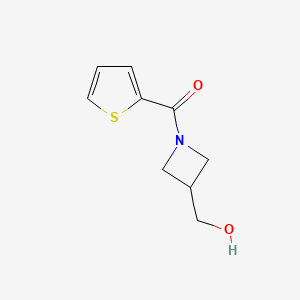
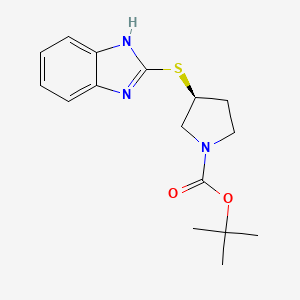
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
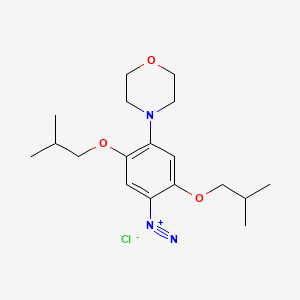
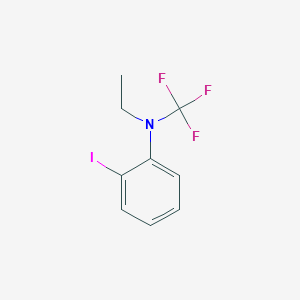
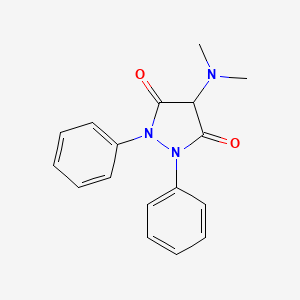
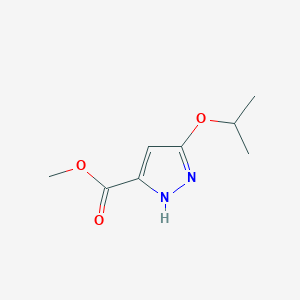
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
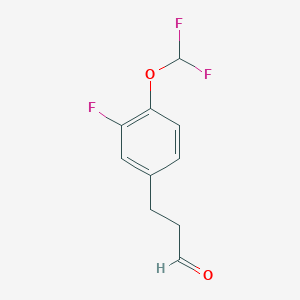
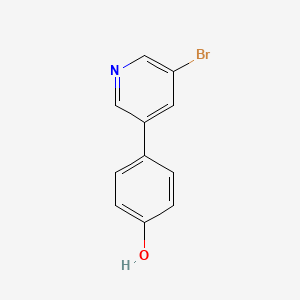
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
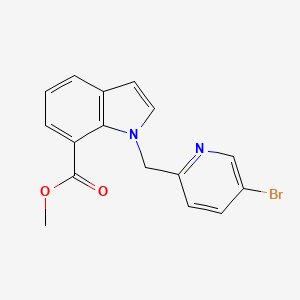
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
